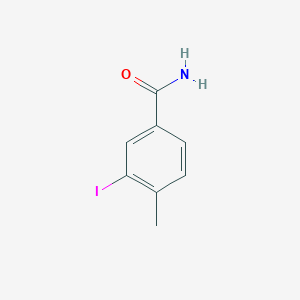

3-Iodo-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXPDGVNLAIPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356798 | |

| Record name | 3-iodo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269411-70-3 | |

| Record name | 3-iodo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation of 3 Iodo 4 Methylbenzamide Structure

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. savemyexams.com These vibrations are specific to the types of bonds and their arrangement within a molecule, offering valuable structural insights.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. savemyexams.com When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to the natural vibrational frequencies of its bonds. savemyexams.com These absorptions are recorded as a spectrum, which serves as a molecular fingerprint.

In a related compound, N-(1-(2-iodo-4-methoxyphenyl)-1H-tetrazol-5-yl)-4-methylbenzamide, characteristic FT-IR peaks were observed at 3222 cm⁻¹ (N-H stretch), and 1645 cm⁻¹ (C=O stretch). ias.ac.in For N-(1-(4-fluoro-2-iodophenyl)-1H-tetrazol-5-yl)-4-methylbenzamide, the C=O stretch appeared at 1711 and 1683 cm⁻¹. ias.ac.in Another similar structure, N-(1-(4-chloro-2-iodophenyl)-1H-tetrazol-5-yl)-4-methylbenzamide, showed a C=O stretch at 1656 cm⁻¹. ias.ac.in The iodoalkane C-I bond typically shows a strong absorption in the 490 - 620 cm⁻¹ range. savemyexams.com

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400-3200 | Strong, often broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak |

| C-H Stretch (Alkyl) | 3000-2850 | Medium |

| C=O Stretch (Amide) | ~1650 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to weak |

| C-I Stretch | 620-490 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. riverd.com It is based on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational modes of the molecule. riverd.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. matanginicollege.ac.in

The Raman spectrum of 3-iodo-4-methylbenzamide would offer a unique "molecular fingerprint," allowing for its identification. riverd.com Key features would include the symmetric stretching of the benzene (B151609) ring and the C-I bond vibration. The technique is non-destructive and requires minimal sample preparation. riverd.com The combination of both IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Hydrogen Environment and Connectivity

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment.

In the case of this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide protons (NH₂), and the methyl protons (CH₃). The aromatic protons would appear as a complex pattern of signals in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment. The methyl group protons would likely appear as a singlet. The amide protons can sometimes appear as a broad singlet.

For the related compound N-formyl-3-iodo-4-methylbenzamide, the following ¹H NMR signals were reported (400 MHz, CDCl₃): δ 9.34 (d, J = 12.0 Hz, 1H), 8.93 (br, 1H), 8.34 (d, J = 4.0 Hz, 1H), 7.75. rsc.org In another related molecule, N-(1-(2-iodo-4-methylphenyl)-1H-tetrazol-5-yl)-4-methylbenzamide, the methyl protons appeared as singlets at 2.36 ppm and 2.16 ppm. ias.ac.in

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Amide (NH₂) | Variable, often broad | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |

| Methyl (CH₃) | ~2.4 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. docbrown.info

For this compound, the ¹³C NMR spectrum would display signals for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbon. The carbonyl carbon is typically found at a high chemical shift (downfield). The aromatic carbons would appear in the region of approximately 110-150 ppm. The carbon atom attached to the iodine (C-I) would have its chemical shift influenced by the heavy iodine atom. The methyl carbon would appear at a lower chemical shift (upfield).

In a similar compound, N-(1-(2-iodo-4-methylphenyl)-1H-tetrazol-5-yl)-4-methylbenzamide, the ¹³C NMR (100 MHz, CDCl₃) showed peaks at δ 171.1 (C=O), and 22.1 and 20.9 for the methyl carbons. ias.ac.in

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165-175 |

| Aromatic (C-I) | 90-100 |

| Aromatic (C-H, C-C) | 120-150 |

| Methyl (CH₃) | ~20 |

Two-Dimensional NMR Techniques for Complex Structural Analysis

While one-dimensional NMR provides initial information on the types and number of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of complex molecules like this compound. libretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of covalent bonds.

COSY spectra reveal proton-proton (¹H-¹H) correlations, identifying neighboring protons. For this compound, this would show correlations between the aromatic protons on the benzene ring, helping to confirm their relative positions.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the protons of the methyl group would show a cross-peak with the methyl carbon signal.

By integrating the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the proposed chemical structure of this compound. libretexts.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. libretexts.org For this compound (C₈H₈INO), mass spectrometry confirms the molecular formula and provides insight into the relative strengths of its chemical bonds.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 261.0 g/mol ). The presence of a single nitrogen atom results in a molecular ion with an odd nominal mass, consistent with the Nitrogen Rule. msu.edu

Under electron ionization (EI), the molecule fragments in a predictable manner. Common fragmentation pathways for benzamides include: libretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzene ring can result in the formation of a benzoyl cation ([C₇H₅IO]⁺) or the loss of the amide group as a neutral radical (•NH₂), leading to a significant peak at m/z corresponding to the acylium ion.

Loss of Neutral Molecules: The fragmentation pattern may also show peaks corresponding to the loss of small, stable neutral molecules like carbon monoxide (CO) from the acylium ion. miamioh.edu

Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of an iodine atom.

McLafferty Rearrangement: While more common in amides with longer alkyl chains, a McLafferty rearrangement is a possibility if applicable to the specific ionization conditions and molecular structure. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (approx.) |

| [C₈H₈INO]⁺ | Molecular Ion | 261 |

| [C₈H₇INO]⁺ | [M-H]⁺ | 260 |

| [C₇H₆IO]⁺ | [M-NH₂]⁺ | 245 |

| [C₇H₆O]⁺ | [M-I-CO]⁺ | 106 |

| [C₈H₈N]⁺ | [M-I-CO]⁺ | 118 |

This table is predictive and actual observed fragments and their relative intensities can vary based on the specific mass spectrometer and ionization conditions used.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Obtaining single crystals of sufficient size and quality is a critical prerequisite for a successful X-ray diffraction experiment. researchgate.net For compounds like this compound, crystal growth is typically achieved through slow evaporation of a saturated solution. The choice of solvent is crucial; common solvents for recrystallization include ethanol, methanol (B129727), dichloromethane (B109758), or mixtures like ethyl acetate (B1210297) and petroleum ether. iucr.org The process involves dissolving the purified compound in a suitable solvent, sometimes with gentle heating, and then allowing the solvent to evaporate slowly and undisturbed over several days or weeks. Optimization may involve screening various solvents, controlling the rate of evaporation, and maintaining a constant temperature to promote the growth of well-ordered, single crystals suitable for diffraction analysis. nih.gov

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a detailed model of the molecule's geometry can be constructed. This includes precise measurements of bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net

For this compound, key geometric parameters would include:

The C-I bond length.

The C-C bond lengths within the aromatic ring, which may show slight variations from the ideal 1.39 Å of benzene due to substituent effects.

The C-N and C=O bond lengths of the amide group.

The bond angles around the substituted carbon atoms of the benzene ring.

The dihedral angle between the plane of the aromatic ring and the plane of the amide group, which indicates the degree of twist between these two functional groups. This twist is a common feature in substituted benzamides. researchgate.net

Table 2: Representative Geometric Parameters for Substituted Benzamides (Illustrative)

| Parameter | Typical Value |

| C(aromatic)-C(aromatic) Bond Length | 1.38 - 1.40 Å |

| C(aromatic)-C(carbonyl) Bond Length | 1.49 - 1.51 Å |

| C=O Bond Length | 1.22 - 1.24 Å |

| C-N Bond Length | 1.32 - 1.34 Å |

| C(aromatic)-C-C(aromatic) Bond Angle | 118 - 122° |

| O=C-N Bond Angle | 121 - 123° |

| Dihedral Angle (Aromatic Ring vs. Amide) | 20 - 40° |

Note: These are typical values and the exact parameters for this compound would be determined from its specific crystal structure analysis.

The way individual molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. acs.org These interactions are fundamental to the stability and physical properties of the crystal.

Hydrogen Bonding: The primary and most significant intermolecular interaction in this compound is expected to be hydrogen bonding. The amide group (–CONH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). It is highly probable that molecules will form chains or dimers through N–H···O hydrogen bonds, a very common and robust motif in the crystal structures of primary amides. iucr.orgresearchgate.net

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. acs.org This is a directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis basic (electron-rich) site on an adjacent molecule, such as the carbonyl oxygen or even the π-system of a neighboring aromatic ring. nih.govmountainscholar.org These I···O or I···π interactions can play a significant role in directing the crystal packing.

The interplay of these various interactions—strong hydrogen bonds, directional halogen bonds, and weaker van der Waals forces—dictates the final, intricate three-dimensional architecture of the this compound crystal. mdpi.comresearchgate.net

Reactivity and Synthetic Applications of 3 Iodo 4 Methylbenzamide As a Building Block

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 3-iodo-4-methylbenzamide is the most reactive of the aryl halides, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. wikipedia.orgwuxiapptec.com This high reactivity allows for selective transformations at the iodinated position, even in the presence of other, less reactive halides. wikipedia.org

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound readily participates in Sonogashira coupling reactions to introduce an ethynyl (B1212043) group at the 3-position of the benzamide (B126) ring.

This reaction is crucial in the synthesis of various complex molecules, including potent kinase inhibitors. For instance, in the synthesis of AP24534 (Ponatinib), a pan-BCR-ABL inhibitor, this compound derivatives are coupled with terminal alkynes. acs.org The general conditions for this transformation involve a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) salt like CuI, in the presence of a base, often an amine like diisopropylethylamine (i-Pr)₂NEt, in a solvent such as dimethylformamide (DMF). acs.org The reaction typically proceeds at room temperature. wikipedia.orglibretexts.orgacs.org

Table 1: Representative Conditions for Sonogashira Coupling of this compound Derivatives

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|

This methodology has been successfully applied to couple this compound with various substituted alkynes, demonstrating the versatility of this reaction in constructing complex molecular architectures. acs.orggoogle.com

The Suzuki–Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide, forming a new carbon-carbon bond. chemcompute.org The aryl iodide of this compound makes it a suitable partner for Suzuki-Miyaura coupling reactions, enabling the introduction of various aryl or heteroaryl groups.

While specific examples detailing the Suzuki-Miyaura coupling of this compound itself are not prevalent in the provided search results, the reactivity of the closely related 3-iodo-4-methylbenzoyl chloride in such couplings is noted. smolecule.com The general principle involves the reaction of the aryl iodide with a boronic acid in the presence of a palladium catalyst and a base. chemcompute.org The reactivity order for aryl halides in Suzuki coupling is generally I > Br > Cl, making aryl iodides highly effective substrates. chemcompute.org This reaction is fundamental in the synthesis of biaryl structures, which are common motifs in pharmaceuticals and materials science. smolecule.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. fishersci.itsnnu.edu.cnlibretexts.org This reaction is a cornerstone of modern organic synthesis for the preparation of arylamines. fishersci.itsnnu.edu.cn Although aryl iodides can be challenging substrates in some cases due to potential catalyst inhibition by the iodide anion, the appropriate choice of ligands and reaction conditions can overcome this issue. wuxiapptec.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wuxiapptec.comlibretexts.org A variety of palladium sources, ligands, bases, and solvents can be employed, with common choices including Pd(OAc)₂, bulky electron-rich phosphine (B1218219) ligands, strong bases like sodium tert-butoxide (NaOt-Bu), and solvents such as toluene (B28343) or dioxane. wuxiapptec.comsigmaaldrich.com While direct examples with this compound are not explicitly detailed, the principles of the Buchwald-Hartwig amination are broadly applicable to aryl iodides. snnu.edu.cnlibretexts.org

Beyond palladium, other transition metals, particularly copper, can mediate important transformations of the aryl iodide in this compound. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical method for forming carbon-heteroatom and carbon-carbon bonds. acs.org

Copper-catalyzed N-arylation, a Goldberg-type reaction, is a notable example. uniovi.es This involves the coupling of an aryl halide with an amide or other N-nucleophile. For instance, copper(I) iodide (CuI) can catalyze the coupling of aryl iodides with amides in the presence of a ligand, such as ethylene (B1197577) diamine, and a base like potassium tert-butoxide (tBuOK). uniovi.es These reactions can often be performed in environmentally benign solvents like deep eutectic solvents or even water. uniovi.es

Furthermore, copper catalysis is employed in the synthesis of precursors for more complex molecules. For example, a copper-catalyzed N-arylation has been used in a multi-step synthesis that ultimately involves a Sonogashira coupling of a 3-iodobenzamide (B1666170) derivative. acs.org

Table 2: Examples of Copper-Catalyzed Reactions with Aryl Iodides

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| N-Arylation (Goldberg) | CuI (10 mol%) | Ethylene diamine (10 mol%) | tBuOK | 1ChCl/2Gly | 80 | uniovi.es |

These copper-catalyzed methods provide a valuable alternative or complement to palladium-based strategies for functionalizing the aryl iodide moiety of this compound.

Buchwald–Hartwig Amination for N-Arylation

Transformations and Derivatizations of the Amide Functional Group

The benzamide functional group in this compound offers another site for chemical modification, allowing for the synthesis of a diverse array of derivatives.

The nitrogen atom of the amide can be functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the amide nitrogen. While direct N-alkylation of primary amides can sometimes be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the amide nitrogen, various methods have been developed. thieme-connect.com These often require the use of a strong base to deprotonate the amide, forming a more nucleophilic amidate anion, which then reacts with an alkylating agent like an alkyl halide. thieme-connect.com For example, lithium diisopropylamide (LDA) can be used as the base in a solvent like THF. thieme-connect.com

N-acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This can be achieved by reacting the amide with an acylating agent such as an acid chloride or anhydride (B1165640), typically in the presence of a base.

In the context of multi-step syntheses, the amide of this compound is often formed by reacting 3-iodo-4-methylbenzoyl chloride with a primary or secondary amine. acs.orgsmolecule.com This is a standard method for creating substituted amides. For example, N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-3-iodo-4-methylbenzamide was prepared by reacting 3-iodo-4-methylbenzoyl chloride with the appropriate aniline (B41778) derivative in the presence of a base like diisopropylethylamine in THF. acs.org This highlights the utility of the parent acid or acid chloride in constructing a wide range of N-substituted this compound derivatives.

Amide Reduction and Hydrolysis Studies

The amide functional group of this compound is a key site for chemical transformations, allowing for its conversion into either amines through reduction or carboxylic acids via hydrolysis. These transformations are fundamental in modifying the core structure for various synthetic purposes.

The reduction of amides to amines is a common synthetic operation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). orgoreview.com This reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-), yielding the corresponding amine. orgoreview.com In the case of this compound, this reduction would produce (3-iodo-4-methylphenyl)methanamine. While sodium borohydride (B1222165) (NaBH₄) is generally ineffective for amide reduction, other reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) can also be employed for this transformation. orgoreview.com

Conversely, the amide can be hydrolyzed to its parent carboxylic acid, 3-iodo-4-methylbenzoic acid. sigmaaldrich.com This reaction can be carried out under either acidic or basic conditions with heating. libretexts.org In an acidic medium, the amine byproduct is protonated, while in a basic medium, the carboxylic acid is deprotonated to form a carboxylate salt. libretexts.org These subsequent acid-base reactions render the hydrolysis effectively irreversible. libretexts.org

Detailed research on the specific conditions for the reduction and hydrolysis of this compound itself is often embedded within larger synthetic sequences for more complex molecules. For instance, the hydrolysis of related amide intermediates is a step in the synthesis of certain BCR-ABL inhibitors. acs.org

Table 1: General Reactions of the Amide Group in this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Amide Reduction | 1. LiAlH₄ 2. H₂O | (3-iodo-4-methylphenyl)methanamine |

| Amide Hydrolysis | H₃O⁺, heat or OH⁻, heat | 3-Iodo-4-methylbenzoic acid |

Utilization as a Key Intermediate in Complex Chemical Synthesis

This compound and its direct precursor, 3-iodo-4-methylbenzoyl chloride, are crucial intermediates in the synthesis of several multi-targeted tyrosine kinase inhibitors (TKIs), most notably Ponatinib. google.comgoogle.comgoogle.com Ponatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). google.com

The synthesis of Ponatinib involves coupling the 3-iodo-4-methylbenzoyl moiety with another key fragment. A common route involves reacting 3-iodo-4-methylbenzoyl chloride with an amino-substituted benzaldehyde (B42025) or benzyl (B1604629) alcohol derivative, such as 4-amino-2-(trifluoromethyl)benzaldehyde (B1525348) or (4-amino-2-(trifluoromethyl)phenyl)methanol (B8808717), to form an N-substituted-3-iodo-4-methylbenzamide intermediate. google.comgoogle.com This intermediate then undergoes a Sonogashira coupling reaction, where the iodine atom is replaced by an ethynyl group, specifically 3-ethynylimidazo[1,2-b]pyridazine. google.comgoogle.com This palladium-catalyzed cross-coupling reaction is a pivotal step in constructing the core structure of Ponatinib. google.com

Table 2: Key Intermediates in Ponatinib Synthesis Derived from this compound Scaffolds

| Intermediate Name | Description | Reference |

|---|---|---|

| N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide | Formed by reacting 3-iodo-4-methylbenzoyl chloride with 4-amino-2-(trifluoromethyl)benzaldehyde. This is a direct precursor for the Sonogashira coupling step. | google.comgoogle.com |

| N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide | Formed from (4-amino-2-(trifluoromethyl)phenyl)methanol and 3-iodo-4-methylbenzoyl chloride. It serves a similar role as the formyl analogue. | google.comgoogle.com |

| N-(4-((1,3-dioxoisoindolin-2-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide | An intermediate where the amine is protected as a phthalimide, used in alternative synthetic routes to Ponatinib. | google.com |

The versatility of the iodobenzamide core allows for the synthesis of a wide range of Ponatinib analogues and other TKI candidates by varying the coupling partners. aacrjournals.orgacs.org

The this compound scaffold is a valuable starting point for the construction of various biologically significant heterocyclic systems. The imidazo[1,2-a]pyridine (B132010) core, for example, is a "drug prejudice" scaffold found in many medicinally important compounds. rsc.org Synthetic strategies to access this and other heterocyclic structures often leverage the reactivity of both the iodo and amide functionalities of the benzamide.

One prominent application is in the synthesis of 3-substituted imidazo[1,2-a]pyridines, which have been investigated as potential antiulcer agents. nih.gov While direct use of this compound is not explicitly detailed in all syntheses, the general strategies often involve building the heterocyclic ring and then modifying peripheral groups. nih.govtci-thaijo.orgorganic-chemistry.org For instance, a solution of N-(2-amino-4-(4-methyl-1H-imidazol-1-yl)phenyl)-3-iodo-4-methylbenzamide in glacial acetic acid can be refluxed to induce cyclization, forming a complex heterocyclic product. googleapis.com

The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the introduction of diverse substituents or the formation of new rings. The amide group can be a directing group or a point for later-stage cyclization or modification. The synthesis of 3-aryl- and 3-methyl-2-arylimidazo[1,2-a]pyridines often proceeds through the condensation of 2-aminopyridines with substituted ketones or related compounds, a field where iodo-substituted precursors can introduce key diversity elements. organic-chemistry.orgbeilstein-journals.org

Iodoarenes, including iodobenzamides, can be oxidized to form hypervalent iodine(III) or iodine(V) compounds. arkat-usa.org These reagents are prized in organic synthesis for their ability to perform oxidative transformations in a mild and selective manner, often avoiding the use of heavy metals. arkat-usa.orgcore.ac.uk

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, are typically synthesized by oxidizing the corresponding iodoarene with reagents like peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or sodium perborate (B1237305) in acetic acid. organic-chemistry.orgnih.gov For example, readily available iodobenzamides can react with m-CPBA at room temperature to produce benziodazolones, which are nitrogen analogs of the widely used benziodoxolones. nih.gov

These hypervalent iodine reagents derived from iodobenzamide precursors can participate in a variety of reactions, including:

Oxidative amination: Reagents have been developed that contain a transferable amino group for the amination of substrates like silyl (B83357) ketene (B1206846) acetals. nih.gov

Aroylation: Benziodazolones, in combination with triphenylphosphine (B44618) (PPh₃) and pyridine, can smoothly react with alcohols or amines to form esters or amides. nih.gov

The amide functionality within the precursor can influence the reactivity and stability of the resulting hypervalent iodine reagent, offering a way to fine-tune its properties for specific synthetic applications. nih.gov

Table 3: Common Oxidants for Preparing Hypervalent Iodine(III) Reagents from Iodoarenes

| Oxidizing Agent | Solvent | Product Type | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetonitrile | Benziodazolone | nih.gov |

| Sodium perborate | Acetic acid | (Diacetoxyiodo)arene | organic-chemistry.org |

| Oxone | Trifluoroacetic acid | [Bis(trifluoroacetoxy)iodo]arene | organic-chemistry.org |

| Sodium hypochlorite (B82951) pentahydrate | Acetic acid | (Diacetoxyiodo)arene | organic-chemistry.org |

Macrocycles are of significant interest in drug discovery as they can bind to challenging protein targets that are often undruggable with standard small molecules. nih.govrug.nl The synthesis of these large, constrained ring systems often relies on efficient cyclization reactions. nih.gov Aryl iodides like this compound are valuable building blocks in this context, providing a reactive handle for intramolecular coupling reactions to close the macrocyclic ring.

Intramolecular Sonogashira or Suzuki coupling reactions are common strategies where an iodo-substituted precursor is used. The rigid geometry of the benzene (B151609) ring in this compound helps to pre-organize the linear precursor, facilitating the ring-closing step. While specific examples detailing the use of this compound in macrocyclization are often proprietary or part of broader studies, the principles of template synthesis and intramolecular coupling are well-established. nih.govmdpi.com The iodo-group serves as a reliable electrophilic partner for a nucleophilic group (e.g., a terminal alkyne or a boronic acid) located elsewhere in the molecule, leading to the formation of a carbon-carbon bond that completes the macrocycle. researchgate.net

The development of novel macrocyclization methods, such as the formation of 2-pyridone rings from acyclic precursors, highlights the ongoing search for efficient ring-closing strategies where iodo-substituted building blocks could play a role in constructing the linear precursors. nih.gov

Computational and Theoretical Investigations of 3 Iodo 4 Methylbenzamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the chemical sciences for predicting molecular structures, energies, and properties with high accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nrel.gov By calculating the electron density, DFT can predict various chemical properties, including reactivity. For derivatives of 3-Iodo-4-methylbenzamide, DFT studies are crucial for understanding how the substituent groups—the iodine atom, the methyl group, and the amide functionality—influence the electron distribution within the molecule.

The iodine substituent, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment on the benzene (B151609) ring. This, in turn, affects the reactivity of the amide group and the aromatic ring itself. DFT calculations can quantify these effects by mapping the electrostatic potential and identifying the frontier molecular orbitals (HOMO and LUMO). These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack, which is invaluable for designing synthetic routes for new derivatives. For instance, the electrophilic character of the carbonyl carbon is enhanced by the electron-withdrawing iodine substituent, facilitating nucleophilic attack at this position. smolecule.com

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are frequently employed to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. nrel.gov For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amide group (typically in the range of 3100-3500 cm⁻¹), the C=O stretching (around 1660-1680 cm⁻¹), and various C-H and C-C vibrations of the aromatic ring. scielo.br Experimental IR data for this compound shows characteristic peaks at 3300 cm⁻¹ (broad), 1636 cm⁻¹ (strong), and 1547 cm⁻¹ (strong), which align with these expectations. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of quantum chemical calculations. nmrdb.org By calculating the magnetic shielding tensors, it is possible to obtain theoretical NMR spectra that can aid in the assignment of experimental signals. youtube.com For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amide protons, with their chemical shifts influenced by the electronic effects of the iodo and methyl substituents.

| Predicted ¹H NMR Signals for this compound | Expected Chemical Shift Range (ppm) |

| Amide Protons (-CONH₂) | 5.5 - 8.5 |

| Aromatic Protons | 7.0 - 8.5 |

| Methyl Protons (-CH₃) | 2.0 - 2.5 |

| Predicted ¹³C NMR Signals for this compound | Expected Chemical Shift Range (ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 120 - 140 |

| Aromatic Carbon (C-I) | 90 - 100 |

| Methyl Carbon (-CH₃) | 15 - 25 |

These predicted values serve as a valuable guide for the interpretation of experimental NMR data.

Investigation of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing a detailed picture of the reaction pathway. For the synthesis of this compound and its derivatives, this is particularly useful.

The synthesis often involves the amidation of 3-iodo-4-methylbenzoyl chloride. acs.org Computational studies can model the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl carbon of the benzoyl chloride, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride ion to form the amide. These calculations can reveal the energy barriers associated with each step, helping to optimize reaction conditions such as temperature and catalyst choice. For example, computational studies on related systems have shown how the presence of certain catalysts can lower the activation energy of the rate-determining step.

Furthermore, in the synthesis of more complex derivatives, such as in Sonogashira coupling reactions involving the iodine substituent, DFT calculations can be used to investigate the catalytic cycle of the palladium catalyst, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure of molecules and their dynamic behavior. This is crucial for understanding how the shape of a molecule influences its properties and interactions.

Conformational Preferences and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the benzene ring to the amide group and the C-N bond of the amide group.

Molecular mechanics and quantum mechanics methods can be used to calculate the energy of different conformations and to map out the potential energy landscape. These studies can identify the most stable conformations (energy minima) and the energy barriers to rotation. For this compound, the planarity of the amide group with the benzene ring is a key factor, as this allows for π-conjugation, which stabilizes the molecule. smolecule.com However, steric hindrance between the amide group and the ortho-substituents can lead to non-planar conformations. Computational studies suggest that for similar structures, the lowest-energy conformation often involves a dihedral angle that balances steric and electronic effects. smolecule.com

Intramolecular Interactions and Their Influence on Molecular Geometry

The geometry of this compound is influenced by a variety of intramolecular interactions. These can include:

Steric Interactions: The methyl group and the iodine atom can sterically interact with the amide group, influencing the preferred rotational angle of the amide. lumenlearning.com

Hydrogen Bonding: While not present in the parent molecule, intramolecular hydrogen bonds are a key feature in many of its derivatives, significantly impacting their conformation. iucr.org For instance, in N-substituted derivatives, a hydrogen bond can form between the N-H of the amide and an acceptor atom on the substituent, leading to a more rigid structure.

π-π Stacking: In the solid state, intermolecular π-π stacking interactions between the benzene rings of adjacent molecules can play a significant role in the crystal packing. iucr.org

In Silico Approaches to Molecular Interactions and Design Principles

Computational, or in silico, methods have become indispensable in modern chemistry and drug discovery for predicting molecular behavior and guiding the design of new compounds. These techniques allow researchers to model and analyze molecular interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. For this compound and its derivatives, these computational approaches are crucial for understanding their potential as bioactive molecules and for designing new entities with improved properties. The primary goals are to predict how these compounds might interact with biological targets and to establish a relationship between their structure and activity, thereby accelerating the development process. neovarsity.orgnih.gov

Ligand-Protein Docking for Investigating Binding Modes and Structural Complementarity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). nih.gov This method is instrumental in understanding the binding modes and structural complementarity of potential drug candidates like derivatives of this compound. The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy for different conformations. auctoresonline.org

Docking studies on various benzamide (B126) derivatives have successfully elucidated their binding mechanisms with several key protein targets. For instance, in the context of Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair, docking simulations have been used to identify novel inhibitors. nih.govmdpi.com These studies reveal the specific amino acid residues in the active site that form critical interactions with the ligand. The binding of benzamide-based inhibitors to PARP often involves hydrogen bonds between the amide group of the ligand and residues like Glycine and Serine in the protein's active site. The substituted phenyl ring, which in this case would be the 3-iodo-4-methylphenyl group, typically occupies a hydrophobic pocket, where the iodine and methyl substituents can form van der Waals and halogen bonding interactions, enhancing binding affinity. nih.govresearchgate.net

Similarly, computational analyses of benzamide derivatives as kinase inhibitors (e.g., for Abl or Btk) have demonstrated that van der Waals forces are a major driving force for binding, supplemented by key hydrogen bonds. rsc.org Molecular docking helps to visualize and quantify these interactions, providing a rational basis for the observed biological activity. rsc.org The results, often expressed as a binding affinity or docking score, allow for the ranking of different derivatives and guide the design of new compounds with improved complementarity to the target. academie-sciences.frnih.gov

Below is a representative table illustrating the type of data generated from molecular docking studies on benzamide derivatives with a hypothetical protein target.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Ligand A | -8.5 | SER 120, GLY 122 | Hydrogen Bond |

| TYR 150, LEU 175 | Hydrophobic/van der Waals | ||

| Ligand B | -9.2 | SER 120, GLY 122 | Hydrogen Bond |

| TYR 150, ILE 148 | Hydrophobic/van der Waals | ||

| ASP 125 | Halogen Bond (with Iodine) |

This table is a generalized representation based on typical findings in molecular docking studies of substituted benzamides and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Strategy (focus on computational methods)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov For derivatives of this compound, QSAR models can be powerful tools to predict the activity of untested analogues and to guide the synthesis of more potent compounds. jppres.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is collected. nih.gov Then, for each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. rsc.orgtandfonline.com In these approaches, the molecules in the dataset are aligned, and their steric and electrostatic interaction fields are calculated on a 3D grid. Statistical techniques, such as Partial Least Squares (PLS), are then used to build a model that relates these field values to biological activity. mdpi.com

The resulting models are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMSIA map might indicate that a bulky, electropositive substituent is favored in one region, while a hydrogen bond donor is preferred in another. This provides clear, actionable guidance for designing the next generation of molecules. The predictive power of a QSAR model is rigorously assessed using statistical metrics such as the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient for an external test set (R²_pred). tandfonline.com

The table below summarizes typical statistical results from 3D-QSAR studies on benzamide derivatives, demonstrating the robustness of these computational models.

| Study Focus | QSAR Model | Q² (Cross-Validation) | R² (Non-Cross-Validation) | R²_pred (External Test Set) |

| Btk Inhibitors | CoMFA | 0.61 | 0.92 | 0.76 |

| ROCK1 Inhibitors tandfonline.com | CoMFA | 0.616 | 0.972 | 0.983 |

| ROCK1 Inhibitors tandfonline.com | CoMSIA | 0.740 | 0.982 | 0.824 |

| Glucokinase Activators nih.gov | Atom-based | >0.52 | >0.99 | - |

| Glucokinase Activators nih.gov | Field-based | >0.71 | >0.98 | - |

This table presents statistical validation parameters from various QSAR studies on benzamide derivatives to illustrate the methodology's effectiveness.

Solid-State Computational Studies

The arrangement of molecules in a solid crystal lattice dictates many of the material's bulk properties. Solid-state computational studies are employed to predict and analyze these crystalline arrangements and the intermolecular forces that stabilize them. For a molecule like this compound, these studies are crucial for understanding polymorphism (the ability to exist in multiple crystal forms) and for validating its structure.

Prediction of Crystal Packing and Intermolecular Forces

Crystal Structure Prediction (CSP) is a computational field dedicated to finding the most stable arrangement of molecules in a crystal, based only on the molecular structure. rsc.orgwikipedia.org The process involves generating a multitude of hypothetical crystal packings and ranking them based on their calculated lattice energy. nih.gov This search is complex due to the vast number of possible spatial arrangements and conformations. nih.gov Methods typically employ force fields for an initial ranking, followed by more accurate energy calculations using techniques like Density Functional Theory (DFT) with dispersion corrections. wikipedia.orgsandboxaq.com

For this compound, several key intermolecular interactions are expected to govern its crystal packing. The primary interaction is the hydrogen bonding between the amide groups (-CONH₂). These groups commonly form centrosymmetric dimer motifs or extended tapes and chains, which are a characteristic feature of benzamide crystal structures. acs.orgresearchgate.net

Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding. This is a noncovalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as the oxygen atom of a neighboring amide group (I···O interaction). researchgate.net Such interactions can be highly directional and significantly influence the final crystal packing. The interplay between the strong amide hydrogen bonds, weaker C-H···O interactions, potential halogen bonds, and van der Waals forces creates a complex energy landscape with potentially multiple stable crystal forms (polymorphs). rsc.orgacs.org Computational studies can help identify these potential polymorphs and rationalize the packing motifs observed experimentally. rsc.org

Simulation of X-ray Diffraction Patterns for Structural Validation

One of the most powerful ways to validate a computationally predicted crystal structure is to compare its simulated X-ray diffraction (XRD) pattern with an experimentally measured one. researchgate.net X-ray diffraction is the definitive experimental technique for determining crystal structures. scirp.org

The simulation process begins with a candidate crystal structure obtained from CSP or other modeling methods. This structural model contains all the necessary information, including the unit cell dimensions and the precise coordinates of every atom within it. Using this information, a theoretical powder XRD pattern can be calculated based on the principles of how X-rays are scattered by the electron clouds of the atoms in the crystal lattice. mdpi.com Software such as VESTA can be used to generate these simulated patterns.

The simulated pattern, which plots diffraction intensity versus the diffraction angle (2θ), is then compared directly to the experimental data. researchgate.net A strong agreement between the peak positions and relative intensities of the simulated and experimental patterns provides powerful evidence that the predicted crystal structure is correct. chemrxiv.org This combined computational-experimental approach is a cornerstone of modern solid-state characterization, enabling the confirmation of predicted structures and the resolution of complex structures that may be difficult to solve from experimental data alone. scirp.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.